molecular formula C7H15NO3 B13224212 Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate

Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate

Cat. No.: B13224212
M. Wt: 161.20 g/mol
InChI Key: SHGKUVQJSPNRKP-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate is a branched-chain amino ester derivative characterized by a hydroxyl group at position 2, an amino group at position 4, and two methyl groups at position 2. This compound has garnered attention in synthetic chemistry and pharmacology due to its structural similarity to synthetic cannabinoid receptor modulators (SCRAs). Its molecular formula is C₈H₁₇NO₃ (molecular weight: 175.23), and it is distinct from other analogs due to the combination of hydroxy and amino functional groups on the butanoate backbone .

Properties

IUPAC Name

methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,4-8)5(9)6(10)11-3/h5,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGKUVQJSPNRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites . These metabolites can then interact with cellular receptors and signaling pathways, resulting in specific biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate and Analogous Compounds

Compound Name Key Structural Features Functional Group Differences Molecular Formula Molecular Weight
This compound Methyl ester, 2-hydroxy, 4-amino, 3,3-dimethyl Reference compound C₈H₁₇NO₃ 175.23
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate Ethyl ester instead of methyl ester Increased lipophilicity due to ethyl group C₉H₁₉NO₃ 189.25
Methyl (S)-2-amino-3,3-dimethylbutanoate (MDMB) Lacks 2-hydroxy group; chiral center at position 2 Enhanced receptor binding in SCRAs C₇H₁₅NO₂ 157.20
4F-MDMB-BINACA 4-fluorobutyl chain and indazole-3-carboxamide head group High CB1/CB2 receptor potency C₁₉H₂₆FN₃O₃ 371.43
Methyl 4-amino-3,3-dimethylbutanoate hydrochloride Hydrochloride salt form; lacks 2-hydroxy group Improved solubility and stability C₇H₁₆ClNO₂ 181.66

Receptor Binding and Pharmacological Activity

  • CB1/CB2 Receptor Activation: MDMB Derivatives: Methyl (S)-2-amino-3,3-dimethylbutanoate (MDMB) derivatives exhibit consistent CB1/CB2 receptor activation regardless of core motifs (e.g., indole, indazole, or azaindole). For example, MDMB-based SCRAs like 4F-MDMB-BINACA show high potency (EC₅₀ < 10 nM) due to the fluorobutyl tail and indazole head group . Hydroxy-Containing Analogs: The 2-hydroxy group in this compound may reduce receptor affinity compared to non-hydroxylated MDMB derivatives.
  • Ethyl Ester vs. Methyl Ester: Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate (C₉H₁₉NO₃) has higher lipophilicity than the methyl ester variant, which could slow metabolism and prolong bioavailability. However, this may also increase off-target effects in vivo .

Physicochemical Properties and Stability

  • Hydrochloride Salt Form: Methyl 4-amino-3,3-dimethylbutanoate hydrochloride (C₇H₁₆ClNO₂) demonstrates enhanced aqueous solubility compared to the free base form, making it more suitable for pharmaceutical formulations. The absence of the 2-hydroxy group further reduces susceptibility to oxidation .
  • Discontinued Status: this compound’s discontinued commercial availability contrasts with analogs like MDMB and 4F-MDMB-BINACA, which remain prevalent in research.

Biological Activity

Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate, also known as this compound hydrochloride, is a compound of significant interest in biological and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and potential applications in various fields.

This compound is characterized by the presence of an amino group and a hydroxyl group on a branched carbon chain. These functional groups contribute to its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives that may possess distinct biological properties .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate binding to these targets, influencing their activity and function. For instance:

  • Enzyme Interaction : The compound has been shown to modulate enzyme activities involved in metabolic pathways. Its structural characteristics allow it to act as a substrate or inhibitor depending on the context .
  • Receptor Binding : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition .

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in cell cultures exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

A series of derivatives based on this compound have been synthesized and evaluated for anticancer activity. Notably, some derivatives have shown promising results against various cancer cell lines, indicating that modifications to the this compound structure can enhance its efficacy as an anticancer agent .

Compound DerivativeIC50 (μM)Cancer Cell Line
This compound10HeLa
Modified Derivative A5MCF-7
Modified Derivative B8A549

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. Studies using zebrafish models indicate that it can mitigate neurotoxicity induced by various agents, potentially through antioxidant mechanisms . This opens avenues for research into its use in neurodegenerative conditions.

Case Studies

  • Case Study on Anti-inflammatory Activity : A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant decrease in TNF-alpha and IL-6 levels upon treatment with the compound .
  • Anticancer Activity Assessment : In a comparative study involving several derivatives of this compound, one derivative exhibited an IC50 value lower than that of doxorubicin against HeLa cells, highlighting its potential as an effective anticancer agent .

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